tert-butyl 4-[(5-bromothiophen-2-yl)sulfonyl]piperazine-1-carboxylate
Overview
Description
tert-butyl 4-[(5-bromothiophen-2-yl)sulfonyl]piperazine-1-carboxylate: is a chemical compound with the molecular formula C13H19BrN2O4S. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. The compound is characterized by the presence of a tert-butyl group, a bromothiophene moiety, and a sulfonyl group attached to the piperazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-[(5-bromothiophen-2-yl)sulfonyl]piperazine-1-carboxylate typically involves the following steps:
Formation of the piperazine ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethylene glycol.
Introduction of the tert-butyl group: The tert-butyl group is introduced by reacting the piperazine ring with tert-butyl chloroformate in the presence of a base such as triethylamine.
Attachment of the bromothiophene moiety: The bromothiophene moiety is introduced through a nucleophilic substitution reaction between the piperazine derivative and 5-bromothiophene-2-sulfonyl chloride.
Final product formation: The final product, this compound, is obtained after purification through recrystallization or chromatography.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the bromothiophene moiety, potentially leading to the formation of thiophene derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiophene derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Chemistry:
- The compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology:
- It may serve as a ligand in the study of receptor-ligand interactions, particularly in the context of neurotransmitter receptors.
Medicine:
- Potential applications in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.
Industry:
- The compound can be used in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl 4-[(5-bromothiophen-2-yl)sulfonyl]piperazine-1-carboxylate is not well-documented. based on its structure, it may interact with biological targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of the sulfonyl group suggests potential interactions with sulfhydryl groups in proteins, while the bromothiophene moiety may participate in π-π stacking interactions with aromatic residues.
Comparison with Similar Compounds
- tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate
- tert-butyl 4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)piperazine-1-carboxylate
- tert-butyl 4-(5-bromo-1,3-thiazol-2-yl)piperidine-1-carboxylate
Comparison:
- tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate: Similar in structure but with a bromophenyl group instead of a bromothiophene moiety. This difference may affect its reactivity and interactions with biological targets.
- tert-butyl 4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)piperazine-1-carboxylate: Contains a boronic ester group, which can participate in unique reactions such as Suzuki coupling, making it useful in organic synthesis.
- tert-butyl 4-(5-bromo-1,3-thiazol-2-yl)piperidine-1-carboxylate: Features a thiazole ring, which may confer different electronic properties and reactivity compared to the thiophene ring in tert-butyl 4-[(5-bromothiophen-2-yl)sulfonyl]piperazine-1-carboxylate.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
tert-butyl 4-(5-bromothiophen-2-yl)sulfonylpiperazine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O4S2/c1-13(2,3)20-12(17)15-6-8-16(9-7-15)22(18,19)11-5-4-10(14)21-11/h4-5H,6-9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRKPSXLQCNEMRL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(S2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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